3-(2-Nitrophenoxy)propanoic acid

Overview

Description

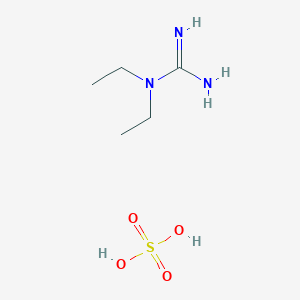

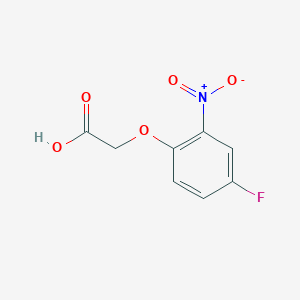

3-(2-Nitrophenoxy)propanoic acid is a chemical compound with the molecular formula C9H9NO5 . It contains a total of 24 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . The exact 3D structure is not provided in the available resources.

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available resources .

Physical and Chemical Properties Analysis

This compound is a light yellow to brown solid . It has a molecular weight of 211.17 . The compound is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Materials Science :

- Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, has been utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process has applications in creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications, presenting phloretic acid as a sustainable alternative to phenol in material science (Acerina Trejo-Machin et al., 2017).

Electrochemistry :

- Electrosynthesis has been used for double bond hydrogenation in 3-(methoxyphenyl)propenoic acids, producing 3-(methoxyphenyl)propanoic acids in almost quantitative yield. This has implications in electrochemical applications, particularly in the field of organic synthesis (L. Korotaeva et al., 2011).

Pharmacology and Toxicology :

- 3-NOP (3-nitroxy-propanol), a derivative of 3-nitroxy-propionic acid, has been studied for its mutagenic and genotoxic potential. The compound, designed to reduce methane emission from ruminants, was found to have no mutagenic and genotoxic potential, which is crucial for its safe use in agricultural applications (A. Thiel et al., 2019).

Biochemistry and Molecular Biology :

- A study on the quantification of phenolic acid metabolites in humans by LC-MS included the analysis of 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid, highlighting its relevance in understanding the metabolic pathways in conditions like schizophrenia and autism (M. Obrenovich et al., 2018).

Environmental Chemistry :

- The degradation of organics in water treatment by photo-assisted electrochemical processes used a photoanode consisting of tungsten trioxide and exfoliated graphite for the degradation of 2-nitrophenol, a structurally similar compound to 3-(2-Nitrophenoxy)propanoic acid. This research is significant in understanding the removal of nitrophenol derivatives from water sources (E. H. Umukoro et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, propionic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as flammable, corrosive to metals, and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As it is used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.

Result of Action

As it is used in proteomics research , it may have effects on protein expression or function, but this needs to be confirmed through further studies.

Biochemical Analysis

Biochemical Properties

3-(2-Nitrophenoxy)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group can participate in redox reactions, while its carboxylic acid group can form ester or amide bonds with proteins and enzymes. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activities. These interactions can result in changes in gene expression and modulation of biochemical pathways. The nitro group of the compound can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. The temporal effects of the compound can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to toxic or adverse effects. Studies have shown that the compound can cause changes in biochemical pathways and cellular activities at different dosage levels. Threshold effects and toxicities have been observed in animal models, indicating the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The nitro group of the compound can be reduced to form amines, which can then be conjugated with other biomolecules. These metabolic pathways can influence the overall biochemical activity of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. Studies have shown that the compound can localize to the cytoplasm, nucleus, and other cellular compartments, where it can exert its effects .

Properties

IUPAC Name |

3-(2-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIYJDFJPJUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284778 | |

| Record name | 3-(2-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-59-0 | |

| Record name | 3-(2-Nitrophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenoxy)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6336-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)

![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)

![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)